N-[1-(4-ethoxyphenyl)ethyl]acetamide
Description
N-[1-(4-Ethoxyphenyl)ethyl]acetamide is an acetamide derivative featuring a 4-ethoxyphenyl group attached to an ethyl chain. These compounds typically exhibit a molecular backbone comprising a phenyl ring substituted with an ethoxy group (-OCH2CH3) and an acetamide (-NHCOCH3) moiety.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-[1-(4-ethoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C12H17NO2/c1-4-15-12-7-5-11(6-8-12)9(2)13-10(3)14/h5-9H,4H2,1-3H3,(H,13,14) |
InChI Key |
YKDSIUMQCPPFHS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[1-(4-ethoxyphenyl)ethyl]acetamide can be achieved through the Williamson ether synthesis. This involves heating ethyl iodide, paracetamol, and anhydrous potassium carbonate in 2-butanone to produce the crude product, which is then recrystallized from water . Industrial production methods typically follow similar synthetic routes, ensuring high purity and yield.
Chemical Reactions Analysis
N-[1-(4-ethoxyphenyl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, leading to the formation of substituted derivatives.
Scientific Research Applications
N-[1-(4-ethoxyphenyl)ethyl]acetamide has been extensively studied for its applications in various fields:
Chemistry: It serves as a precursor in the synthesis of other chemical compounds.
Biology: The compound has been used in studies related to its analgesic and antipyretic properties.
Medicine: Historically, it was used to treat pain and fever.
Industry: It is used in the production of other pharmaceuticals and chemical intermediates.
Mechanism of Action
The analgesic effects of N-[1-(4-ethoxyphenyl)ethyl]acetamide are due to its actions on the sensory tracts of the spinal cord. It also has a depressant action on the heart, acting as a negative inotrope. As an antipyretic, it acts on the brain to decrease the temperature set point .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares N-[1-(4-ethoxyphenyl)ethyl]acetamide with structurally related acetamide derivatives:
*Hypothetical structure inferred from analogs; †From ; ‡From .
Key Observations:
- Substituent Effects: Electron-donating groups (e.g., ethoxy, methoxy) enhance lipophilicity compared to electron-withdrawing groups (e.g., chloro). Ethyl chain addition (as in this compound) increases molecular weight and steric bulk, which may influence receptor binding kinetics compared to simpler analogs like N-(4-ethoxyphenyl)acetamide.
- Synthetic Challenges: Complex derivatives like compound 20a (GPR139 agonist) are synthesized via multi-step routes with moderate yields (e.g., 40% for 20a) . Halogenated analogs (e.g., N-(4-chlorophenyl) derivatives) often require specialized reagents, such as TDAE (tetrakis(dimethylamino)ethylene), for efficient coupling .
Analytical Characterization
- N-(4-Ethoxyphenyl)acetamide : Characterized via GC/MS (Agilent 5977 MSD) with a molecular ion peak at m/z 179.22 .
- Fluorinated Analogs : Compounds like 2-(4-ethoxyphenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide exhibit distinct spectroscopic signatures (e.g., hydrogen bonding patterns in NMR) due to fluorine’s electronegativity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
